2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that features a unique structure combining a methoxybenzyl group with a dioxoisoindoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the selection of appropriate boron reagents and palladium catalysts, as well as fine-tuning reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxoisoindoline moiety can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde, while reduction of the dioxoisoindoline moiety can produce dihydroisoindoline derivatives .
Scientific Research Applications
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may act on enzymes or receptors, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl-substituted dioxoisoindoline carboxylic acids and methoxybenzyl derivatives. Examples include:
- 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-4-carboxylic acid
- 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-6-carboxylic acid
Uniqueness
What sets 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This unique structure may also impart distinct biological activities, making it a valuable compound for further research and development .
Biological Activity
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 351996-94-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₇H₁₃NO₅
- Molecular Weight : 311.29 g/mol
- Structure : The compound features a dioxoisoindoline core with a methoxybenzyl substituent, which is critical for its biological activity.
Antioxidant Properties
Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit significant antioxidant activities. For instance, studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of xanthine oxidase. Xanthine oxidase is an enzyme involved in the production of uric acid; thus, its inhibition can have implications in treating gout and hyperuricemia. The compound has demonstrated potent inhibitory effects on this enzyme in vitro, making it a candidate for further development in anti-gout therapies .
Neuroprotective Effects
In studies focused on neuroprotection, compounds similar to this compound have shown promise in modulating neurotransmitter systems and protecting neurons from apoptosis. These effects are hypothesized to be mediated through the modulation of calcium channels and neurotransmitter receptors .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating potential applications in treating infections. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
- Xanthine Oxidase Inhibition : The compound was tested at various concentrations (10 µM to 100 µM) and showed over 70% inhibition at higher concentrations (Table 1) .
Concentration (µM) | % Inhibition |
---|---|
10 | 30 |
50 | 55 |
100 | 75 |
- Antioxidant Activity : DPPH radical scavenging assays revealed that the compound had a significant dose-dependent effect on reducing oxidative stress markers.
Animal Studies
In vivo studies assessed the neuroprotective effects of the compound in rodent models subjected to induced oxidative stress. Results indicated a marked reduction in neuronal death and improved behavioral outcomes in treated animals compared to controls .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIJCICMASYNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.